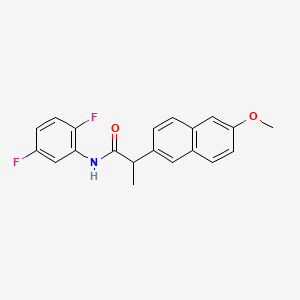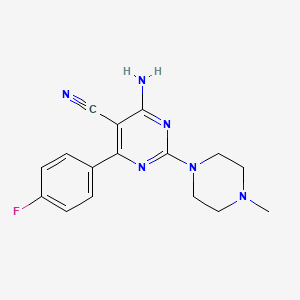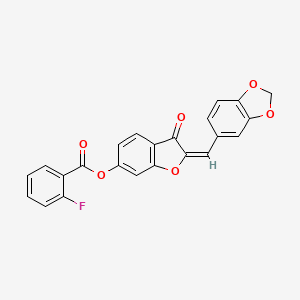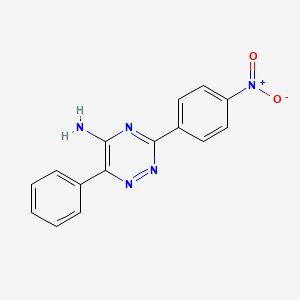![molecular formula C23H19N3O2S B13374313 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing substituents on the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
科学研究应用
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Indole Derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C23H19N3O2S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
2-[3-(1H-perimidin-2-ylmethylsulfanyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19N3O2S/c27-22-16-8-1-2-9-17(16)23(28)26(22)12-5-13-29-14-20-24-18-10-3-6-15-7-4-11-19(25-20)21(15)18/h1-4,6-11H,5,12-14H2,(H,24,25) |
InChI 键 |
RUYYZPVXIANRDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSCC3=NC4=CC=CC5=C4C(=CC=C5)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)



![2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone](/img/structure/B13374271.png)
![1-(Methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B13374275.png)
![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
![N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine](/img/structure/B13374285.png)


![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
